molecular formula C10H17NO2 B1480497 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane CAS No. 2098119-67-4

1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane

Cat. No.: B1480497
CAS No.: 2098119-67-4
M. Wt: 183.25 g/mol
InChI Key: PKUVSZRWKFWECH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C) are typically used.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane-6-carbonitrile: Another dispiroketal with similar structural features.

    Azetidine: A cyclic compound with a nitrogen atom in the ring.

  • Cucurbit uril : A macrocyclic compound with potential applications in host-guest chemistry.

Uniqueness

1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane is unique due to its dual spiroketal structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7,10-dioxa-3-azadispiro[4.0.46.35]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-9(4-5-11-8-9)10(3-1)12-6-7-13-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUVSZRWKFWECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C3(C1)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Reactant of Route 2
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Reactant of Route 3
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Reactant of Route 4
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Reactant of Route 5
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Reactant of Route 6
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane

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